molecular formula C10H11FO B13496083 2-Fluoro-5-isopropylbenzaldehyde

2-Fluoro-5-isopropylbenzaldehyde

Cat. No.: B13496083
M. Wt: 166.19 g/mol
InChI Key: LVYVCJKHCSIVOT-UHFFFAOYSA-N
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Description

2-Fluoro-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11FO It is a fluorinated benzaldehyde derivative, characterized by the presence of a fluorine atom at the second position and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the fluorination of 5-isopropylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, ensuring the selective introduction of the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to replace the fluorine atom.

Major Products:

    Oxidation: 2-Fluoro-5-isopropylbenzoic acid.

    Reduction: 2-Fluoro-5-isopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-isopropylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of fluorinated drugs with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-Fluoro-5-isopropylbenzaldehyde and its derivatives involves interactions with specific molecular targets. The fluorine atom’s presence can enhance the compound’s binding affinity to target proteins or enzymes, potentially leading to inhibitory effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-isopropylbenzaldehyde is unique due to the combined presence of both the fluorine atom and the isopropyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

2-fluoro-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H11FO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,1-2H3

InChI Key

LVYVCJKHCSIVOT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)F)C=O

Origin of Product

United States

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